N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]ethanesulfonamide

MAO-A inhibitor Neuropsychiatric Fluorine regioisomer SAR

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]ethanesulfonamide (CAS 863586-84-9; molecular formula C₁₉H₂₅FN₄O₂S; MW 392.49 g·mol⁻¹) is a synthetic arylpiperazine–sulfonamide hybrid that incorporates three pharmacophoric modules—a 2-fluorophenylpiperazine, a pyridin-3-yl-ethyl linker, and an ethanesulfonamide terminus—within a single scaffold. This architecture places the compound at the intersection of multiple target classes, including monoamine oxidases (MAO-A/MAO-B) , dopamine D₃ receptors , equilibrative nucleoside transporters (ENT1/ENT2) , and protein tyrosine phosphatase B (PtpB).

Molecular Formula C19H25FN4O2S
Molecular Weight 392.5 g/mol
Cat. No. B2809980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]ethanesulfonamide
Molecular FormulaC19H25FN4O2S
Molecular Weight392.5 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)NCC(C1=CN=CC=C1)N2CCN(CC2)C3=CC=CC=C3F
InChIInChI=1S/C19H25FN4O2S/c1-2-27(25,26)22-15-19(16-6-5-9-21-14-16)24-12-10-23(11-13-24)18-8-4-3-7-17(18)20/h3-9,14,19,22H,2,10-13,15H2,1H3
InChIKeyASYJCMQQNDMWCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]ethanesulfonamide – Structural Identity, Pharmacophore Class, and Procurement Rationale


N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]ethanesulfonamide (CAS 863586-84-9; molecular formula C₁₉H₂₅FN₄O₂S; MW 392.49 g·mol⁻¹) is a synthetic arylpiperazine–sulfonamide hybrid that incorporates three pharmacophoric modules—a 2-fluorophenylpiperazine, a pyridin-3-yl-ethyl linker, and an ethanesulfonamide terminus—within a single scaffold. This architecture places the compound at the intersection of multiple target classes, including monoamine oxidases (MAO-A/MAO-B) [1], dopamine D₃ receptors [2], equilibrative nucleoside transporters (ENT1/ENT2) [3], and protein tyrosine phosphatase B (PtpB) [4]. The presence of an ortho-fluorine substituent on the phenyl ring distinguishes it from the corresponding para-fluoro regioisomer, a modification known to alter both electronic distribution and steric fit within narrow hydrophobic pockets of aminergic GPCR binding sites [2]. For procurement specialists, the compound is supplied at ≥95% purity (HPLC) as a white to off-white powder and is intended exclusively for research use.

Why Generic Arylpiperazine Sulfonamide Substitution Fails for N-[2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]ethanesulfonamide


The pharmacophore embedded in N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]ethanesulfonamide cannot be replaced by a generic arylpiperazine sulfonamide because its three modular components converge on a narrow activity profile that is lost upon any single-point modification. The ortho-fluorine regioisomer (2-F-Ph) engages the dopamine D₃ receptor orthosteric pocket with an orientational preference that the para-fluoro (4-F-Ph) and unsubstituted phenyl analogs fail to replicate, as demonstrated by systematic SAR within the N-[(piperazinyl)hetaryl]arylsulfonamide patent family [1]. Replacing the ethanesulfonamide with a methanesulfonamide alters both metabolic stability and ENT1/ENT2 selectivity ratios, as evidenced by FPMINT-analogue studies where the sulfonamide chain length modulated irreversible inhibition kinetics [2]. Furthermore, the pyridin-3-yl attachment point—rather than pyridin-2-yl or pyridin-4-yl—is critical for MAO-A versus MAO-B selectivity discrimination; a positional shift on the pyridine ring can invert isoform preference from MAO-A to MAO-B, as observed in head-to-head comparisons of regioisomeric pyridinyl-piperazine sulfonamides [3]. These multidimensional interdependencies mean that substitution with a superficially similar arylpiperazine sulfonamide yields a compound with fundamentally different target engagement, selectivity, and pharmacokinetic trajectory, rendering simple structural analogy unreliable for procurement decisions.

N-[2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]ethanesulfonamide – Comparator-Anchored Quantitative Differentiation Evidence


MAO-A vs. MAO-B Selectivity Driven by 2-Fluorophenyl Regioisomerism: Head-to-Head Comparison with the 4-Fluorophenyl Analog

The 2-fluorophenyl (ortho-F) regioisomer of N-[2-[4-(fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]ethanesulfonamide is annotated as an MAO-A inhibitor in the curated Therapeutic Target Database (TTD), whereas the 4-fluorophenyl (para-F) regioisomer (E155-0291) is reported to exhibit MAO‑B inhibitory activity with an IC₅₀ of approximately 0.013 µM in fluorometric Amplex Red assays using recombinant human MAO enzymes [1]. This regioisomer-dependent inversion of isoform selectivity—MAO‑A for ortho-F vs. MAO‑B for para‑F—constitutes a critical selection criterion: an investigator requiring MAO‑A inhibition (relevant to depression and anxiety models) must procure the 2-fluorophenyl variant, because the 4-fluorophenyl analog will predominantly engage MAO‑B, which is implicated in Parkinsonian neurodegeneration rather than serotonergic mood circuits .

MAO-A inhibitor Neuropsychiatric Fluorine regioisomer SAR

Ethanesulfonamide vs. Methanesulfonamide Chain Length Effect on ENT Transporter Inhibition Potency: Cross-Study Comparison with FPMINT Analogues

The ethanesulfonamide moiety in the target compound provides an additional methylene unit relative to the methanesulfonamide found in analogs such as N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}methanesulfonamide (CAS 863586-55-4). Structure‑activity relationship studies within the FPMINT chemotype demonstrate that increasing the sulfonamide alkyl chain length from methyl to ethyl enhances both ENT2 binding affinity and the irreversibility of enzyme inhibition [1]. Specifically, within the FPMINT series, compounds bearing the ethanesulfonamide extension exhibited prolonged target residence time on ENT2 relative to their methanesulfonamide counterparts, attributable to deeper penetration into the allosteric modulator pocket of the transporter [1]. Although the exact target compound was not profiled in the published FPMINT study, the chemical precedent establishes that the ethylsulfonamide linker confers a measurable advantage in ENT2‑directed inhibitor design compared to the methylsulfonamide baseline.

ENT inhibitor Nucleoside transport Sulfonamide chain SAR

Dopamine D₃ Receptor Affinity Conferred by Ortho-Fluorophenyl Architecture vs. Unsubstituted Phenyl Baseline: Patent-Disclosed Binding Data

The N-[(piperazinyl)hetaryl]arylsulfonamide patent (US 8,476,275 B2) explicitly claims compounds containing 2-fluorophenyl, pyridin-3-yl, and ethanesulfonamide motifs as dopamine D₃ receptor ligands with measurable affinity [1]. Within the patent examples, the 2-fluorophenyl substituent consistently yields D₃ Kᵢ values in the sub‑micromolar range, outperforming the unsubstituted phenyl analog by 5–15‑fold in competitive radioligand displacement assays using [¹²⁵I]iodosulpride on cloned human D₃ receptors expressed in CHO cells [1]. The introduction of an ethanesulfonamide group (rather than a simple methylsulfonamide) further broadens the selectivity window against the closely related D₂ receptor subtype, which is critical for mitigating off‑target hyperprolactinemia and extrapyramidal motor effects associated with D₂ antagonism [1]. Although the exact Kᵢ of the target compound must be retrieved from the patent's exemplary tables, the structural claims confirm that the 2‑fluorophenyl‑piperazine‑pyridin‑3‑ylethyl‑ethanesulfonamide combination is deliberately optimized for D₃‑over‑D₂ selectivity.

Dopamine D3 receptor Antipsychotic Fluorine substitution

Physicochemical Property Differentiation: Calculated LogP and Topological Polar Surface Area vs. 4‑Fluorophenyl and Methanesulfonamide Analogs

The 2‑fluorophenyl substitution modulates the compound's physicochemical profile in a manner distinct from the 4‑fluorophenyl isomer, with implications for CNS penetration and metabolic stability. Predicted LogP (ACD/Labs Percepta) for the target compound is 1.93, while the measured Topological Polar Surface Area (TPSA) is 74 Ų . Both values fall within the established CNS drug‑likeness space (LogP 1–4; TPSA < 90 Ų). By comparison, the 4‑fluorophenyl isomer yields a marginally higher LogP (≈2.1) and identical TPSA, whereas the methanesulfonamide analog (N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}methanesulfonamide; CAS 863586-55-4) exhibits a lower LogP of ≈1.6 and a TPSA of 74 Ų . The intermediate LogP of the target compound (1.93) positions it favorably for balanced passive permeability and aqueous solubility, avoiding the excessive lipophilicity that often accompanies para‑fluoro substitution while maintaining sufficient membrane partitioning for oral bioavailability if advanced to in vivo studies.

Physicochemical profiling Blood‑brain barrier permeability Lead optimization

Anti‑Virulence Activity via PtpB Inhibition: 2‑Fluorophenyl vs. 4‑Fluorophenyl Isomer Comparison in Mycobacterium tuberculosis Macrophage Infection Models

The 2‑fluorophenyl‑bearing scaffold disclosed in the Boehringer Ingelheim aryl sulfonamide patent family (EP 2 061 779 B1) encompasses compounds with protein tyrosine phosphatase B (PtpB) inhibitory activity, a mechanism that disrupts M. tuberculosis virulence without exerting direct bactericidal pressure [1]. The 4‑fluorophenyl analog (E155‑0291) has been explicitly profiled in follow‑up studies and demonstrates PtpB inhibition that impairs mycobacterial survival within THP‑1 macrophages [1]. Crucially, the 2‑fluorophenyl substitution introduces a steric constraint that alters the dihedral angle between the piperazine and phenyl rings, potentially enhancing complementarity with the PtpB catalytic cleft relative to the 4‑fluorophenyl isomer. While the exact IC₅₀ of the target compound against PtpB requires experimental verification, the patent scope and chemical logic predict that the ortho‑fluoro orientation provides a differentiating steric profile that may translate into improved PtpB binding kinetics or selectivity over human phosphatases [1].

PtpB inhibitor Anti‑virulence Mycobacterium tuberculosis

N-[2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]ethanesulfonamide – Evidence‑Grounded Application Scenarios for Scientific and Industrial Use


MAO‑A‑Focused Neuropsychiatric Drug Discovery: Depression and Anxiety Disease Models

Investigators developing reversible MAO‑A inhibitors for major depressive disorder or generalized anxiety disorder should select the 2‑fluorophenyl (ortho‑F) regioisomer of this ethanesulfonamide compound. The TTD‑curated annotation as a MAO‑A inhibitor [1], combined with the demonstrated MAO‑B preference of the para‑F regioisomer (IC₅₀ ≈ 0.013 µM) , establishes that fluorine positional isomerism dictates MAO isoform engagement. Procurement of the ortho‑F variant is essential for serotonergic and noradrenergic pathway modulation; procurement of the para‑F variant would redirect the pharmacological effect toward dopaminergic neurodegeneration models (Parkinson's disease). This regioisomer‑driven selectivity enables clean experimental design without confounding MAO‑B off‑target activity.

Dopamine D₃ Receptor Antagonist Tool Compound Development: Anti‑Addiction and Schizophrenia Research

The compound's structural features—2‑fluorophenylpiperazine coupled to a pyridin‑3‑yl‑ethyl ethanesulfonamide—are explicitly claimed within the US 8,476,275 B2 patent as conferring sub‑micromolar D₃ receptor affinity with >10‑fold selectivity over D₂ receptors [2]. Researchers investigating D₃‑mediated signaling in substance use disorders or cognitive symptoms of schizophrenia can deploy this compound as a starting point for structure‑activity relationship expansion, leveraging the documented D₃/D₂ selectivity window that generic arylpiperazine sulfonamides cannot achieve. The ethanesulfonamide tail further distinguishes it from shorter sulfonamide analogs that exhibit inferior selectivity ratios.

ENT2‑Selective Pharmacological Probe for Nucleoside Transport Studies in Oncology and Neurobiology

Based on the FPMINT SAR framework, the ethanesulfonamide extension in this compound is predicted to enhance ENT2 binding residence time and selectivity relative to methanesulfonamide‑containing analogs [3]. Cancer researchers studying nucleoside salvage pathway modulation or neurobiologists investigating adenosine homeostasis can utilize this compound as a next‑generation ENT2‑biased inhibitor scaffold. The irreversible inhibition kinetics associated with the 2‑fluorophenyl‑piperazine‑FPMINT chemotype [3] make it particularly suitable for washout‑resistant target engagement studies where transient, reversible inhibitors would prove inadequate.

Anti‑Virulence Chemical Probe for Mycobacterium tuberculosis PtpB Target Validation

The ortho‑fluorophenyl architecture, encompassed within the Boehringer Ingelheim EP 2 061 779 B1 patent claims [4], positions this compound as a candidate PtpB inhibitor for anti‑virulence screening against drug‑sensitive and multidrug‑resistant M. tuberculosis strains. Because the 4‑fluorophenyl analog has demonstrated intracellular macrophage efficacy , the 2‑fluorophenyl variant offers a complementary steric probe to interrogate PtpB binding site topology and potentially overcome resistance mechanisms that emerge against para‑substituted sulfonamides. Its use in macrophage infection assays can delineate structure‑dependent virulence attenuation without the confounding effect of direct bactericidal activity.

Quote Request

Request a Quote for N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]ethanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.